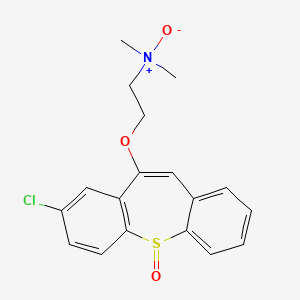

Zotepine N,S-dioxide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1514918-29-6 |

|---|---|

Molecular Formula |

C₁₈H₁₈ClNO₃S |

Molecular Weight |

363.86 |

IUPAC Name |

2-(3-chloro-11-oxobenzo[b][1]benzothiepin-5-yl)oxy-N,N-dimethylethanamine oxide |

InChI |

InChI=1S/C18H18ClNO3S/c1-20(2,21)9-10-23-16-11-13-5-3-4-6-17(13)24(22)18-8-7-14(19)12-15(16)18/h3-8,11-12H,9-10H2,1-2H3 |

SMILES |

C[N+](C)(CCOC1=CC2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl)[O-] |

Synonyms |

2-Chloro-11-[2-(dimethyloxidoamino)ethoxy]dibenzo[b,f]thiepin 5-Oxide |

Origin of Product |

United States |

Synthetic Methodologies for Zotepine N,s Dioxide

Direct Oxidation Pathways for Thiepine (B12651377) N,S-dioxides

Direct oxidation offers a route to Zotepine (B48254) N,S-dioxide by treating the zotepine precursor with potent oxidizing agents capable of acting on both the sulfur and nitrogen heteroatoms in a single procedural framework. thieme-connect.com This approach, while direct, requires careful control of reaction conditions to favor the formation of the N,S-dioxide over other potential oxidation products. thieme-connect.com

The synthesis of Zotepine N,S-dioxide (ZNSO₂) can be achieved using several oxidizing agents, with hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (MCPBA) being notable examples. thieme-connect.com The choice of reagent and the conditions employed significantly influence the reaction's outcome and yield.

When using a 35% aqueous solution of hydrogen peroxide in methanol (B129727) at room temperature, the direct oxidation of zotepine (ZN) yields this compound, albeit at a relatively low yield of 11%. thieme-connect.com A more effective direct pathway involves the use of MCPBA. Treating zotepine with one equivalent of MCPBA in chloroform (B151607) at room temperature for a short duration of 10 minutes can produce the N,S-dioxide in a high yield of 92%. thieme-connect.com

| Reagent | Solvent | Conditions | Yield of ZNSO₂ | Reference |

|---|---|---|---|---|

| 35% aq. H₂O₂ (~2–3 equiv) | Methanol | 23 °C, 20 h | 11% | thieme-connect.com |

| MCPBA (1 equiv) | Chloroform | 23 °C, 10 min | 92% | thieme-connect.com |

An alternative and highly efficient strategy for synthesizing this compound is through a stepwise oxidation process. This method involves the initial, selective oxidation of the nitrogen atom to form an N-oxide intermediate, which is then subjected to a second oxidation step to oxidize the sulfur atom. thieme-connect.com This sequential approach allows for greater control over the reaction and can lead to higher yields of the final product. thieme-connect.com

Specific Reagents and Reaction Conditions for N,S-dioxide Formation (e.g., H2O2, MCPBA)

Precursor Chemistry and Intermediate Compounds

The stepwise synthesis of this compound relies on the controlled formation and subsequent reaction of key intermediate compounds. The primary intermediate in this pathway is Zotepine N-oxide. thieme-connect.com

The synthesis of the Zotepine N-oxide (ZNO) intermediate is a critical first step in the stepwise pathway. This is achieved by reacting zotepine with a carefully controlled amount of an oxidizing agent, specifically targeting the more reactive nitrogen atom. The use of one equivalent of meta-chloroperoxybenzoic acid (MCPBA) in chloroform is particularly effective for this transformation, producing Zotepine N-oxide in an 81% yield. thieme-connect.com

| Precursor | Reagent | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Zotepine (ZN) | MCPBA (1 equiv) | Chloroform | Zotepine N-oxide (ZNO) | 81% | thieme-connect.com |

Once the Zotepine N-oxide intermediate is synthesized and isolated, the next step involves the oxidation of the sulfur atom in the thiepine ring. This is accomplished by treating the Zotepine N-oxide with a second equivalent of MCPBA. thieme-connect.com This targeted oxidation yields the final this compound (ZNSO₂) with high efficiency, achieving a 92% yield from the N-oxide precursor. thieme-connect.com Research indicates that thiepine N-oxides can undergo partial S-oxidation to form the corresponding N,S-dioxides. thieme-connect.com

Synthesis of Zotepine N-oxide Intermediates

Optimization of Reaction Yields and Purity

Optimizing the yield and purity of this compound is paramount in its synthesis. A comparison of the different synthetic methodologies reveals that the choice of oxidant and strategy (direct vs. stepwise) has a profound impact on the efficiency of the reaction.

| Pathway | Starting Material | Reagent(s) | Final Yield | Reference |

|---|---|---|---|---|

| Direct Oxidation | Zotepine (ZN) | 35% aq. H₂O₂ | 11% | thieme-connect.com |

| Stepwise Oxidation | Zotepine N-oxide (ZNO) | MCPBA (1 equiv) | 92% | thieme-connect.com |

Scale-Up Considerations for Chemical Synthesis

Scaling up the synthesis of this compound from laboratory to industrial production presents several challenges that require careful consideration to ensure safety, efficiency, and economic viability. The primary concerns revolve around the management of highly exothermic oxidation reactions, the choice of reagents, product purification, and process control.

Reagent Selection and Stoichiometry: The choice of oxidizing agent is critical. While potent oxidants like meta-chloroperoxybenzoic acid (mCPBA) are effective on a lab scale, their cost and potential thermal instability can be prohibitive for large-scale production. thieme-connect.comresearchgate.net Alternatives such as hydrogen peroxide (H₂O₂) or Oxone® are more cost-effective but may require different reaction conditions and catalytic systems. thieme-connect.comresearchgate.net The stoichiometry of the oxidant must be precisely controlled. An excess may lead to over-oxidation and unwanted by-products, while an insufficient amount will result in incomplete conversion, complicating purification.

Thermal Management: Oxidation reactions are typically highly exothermic. On a large scale, the heat generated can rapidly increase the internal temperature of the reactor, potentially leading to runaway reactions, decomposition of the product, and safety hazards. Therefore, robust thermal management is essential. This includes using reactors with high heat transfer capacity, employing controlled dosing of the oxidizing agent, and having reliable cooling systems to maintain the optimal reaction temperature. For the synthesis of this compound, maintaining a controlled temperature (e.g., 0–23 °C as seen in related syntheses) is crucial for achieving high yield and purity. thieme-connect.com

Work-up and Purification: Isolating and purifying this compound on a large scale presents significant challenges. The product mixture may contain the starting material (zotepine), the intermediate Zotepine N-oxide, the desired this compound, and other by-products. thieme-connect.com

Extraction: Liquid-liquid extraction is a common method for initial purification, but solvent selection must be optimized for efficiency, cost, and environmental impact.

Crystallization: Developing a reliable crystallization process is often the most effective method for large-scale purification of solid compounds. This requires extensive screening of solvents and conditions to achieve high purity and yield.

Chromatography: While preparative HPLC is used for purification at the laboratory and pilot scale, it is generally too expensive and complex for bulk commercial production. thieme-connect.com It may be reserved for producing high-purity reference standards.

Process Monitoring and Control: Continuous monitoring of reaction parameters is crucial for ensuring consistency and safety during scale-up. Process Analytical Technology (PAT) tools, such as in-situ infrared (IR) spectroscopy or high-performance liquid chromatography (HPLC), can provide real-time data on the concentration of reactants and products. This allows for precise control over the reaction endpoint, minimizing the formation of impurities and maximizing yield.

The table below outlines key considerations and potential solutions for scaling up the synthesis of this compound.

Interactive Data Table: Scale-Up Challenges and Strategies

| Consideration | Challenge | Potential Scale-Up Strategy |

| Oxidizing Agent | Cost, safety, and handling of reagents like mCPBA. | Evaluate and optimize the process using cheaper and safer oxidants like hydrogen peroxide or Oxone®. |

| Thermal Safety | Highly exothermic nature of oxidation reactions can lead to thermal runaway. | Utilize jacketed reactors with efficient cooling, controlled dosing of the oxidant, and real-time temperature monitoring. |

| Purification | Separation of ZNSO₂ from starting materials and intermediates (ZNO) is difficult. Chromatography is not viable for large volumes. | Develop robust crystallization methods. Optimize multi-step extraction and washing procedures. |

| Process Control | Ensuring batch-to-batch consistency and maximizing yield. | Implement Process Analytical Technology (PAT) for real-time monitoring of the reaction progress and product formation. |

| Solvent Handling | Large volumes of solvents are required for reaction and purification, posing environmental and cost issues. | Implement solvent recovery and recycling systems. Select solvents with favorable safety and environmental profiles. |

Advanced Structural Characterization and Elucidation of Zotepine N,s Dioxide

Spectroscopic Techniques for Structural Confirmation

The definitive structural confirmation of Zotepine (B48254) N,S-dioxide is achieved through a combination of powerful spectroscopic techniques, each providing unique and complementary information. thieme-connect.com

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, and a full suite of experiments has been utilized to characterize Zotepine N,S-dioxide. thieme-connect.com

¹H NMR (Proton NMR): This technique identifies the chemical environment of all protons in the molecule. The spectrum would provide signals corresponding to the aromatic protons on the dibenzothiepine core, the protons of the ethoxy side chain, and the N,N-dimethyl group. The chemical shifts of protons adjacent to the newly formed N-oxide and S-oxide functional groups would be significantly different compared to the parent zotepine molecule, providing key evidence of the oxidation.

¹³C NMR (Carbon-13 NMR): This method detects all unique carbon atoms within the molecule, confirming the presence of the 18 carbons in the this compound structure. thieme-connect.com The carbon atoms bonded directly to the N-oxide and S-oxide groups would show characteristic shifts, further supporting the structural assignment.

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for establishing the connectivity of the molecular framework. thieme-connect.com

COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, helping to piece together fragments of the molecule, such as the ethyl chain.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is vital for connecting the different fragments of the molecule, for instance, linking the ethoxy side chain to the correct position on the dibenzothiepine ring system.

While the use of these techniques for characterization is documented, specific spectral data from peer-reviewed sources is not publicly available. thieme-connect.com The table below illustrates how such data would be presented.

| Assignment | ¹H Chemical Shift (δ ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ ppm) |

|---|---|---|---|

| Aromatic Protons | Data not available | m | Data not available |

| -OCH₂- | Data not available | t | Data not available |

| -CH₂N- | Data not available | t | Data not available |

| -N(CH₃)₂ | Data not available | s | Data not available |

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of the molecule, which in turn confirms its elemental composition. thieme-connect.com For this compound, this technique validates the molecular formula of C₁₈H₁₈ClNO₃S, which accounts for the addition of two oxygen atoms to the parent zotepine molecule (C₁₈H₁₈ClNOS).

| Molecular Formula | Calculated Exact Mass [M+H]⁺ | Measured Exact Mass [M+H]⁺ | Reference |

|---|---|---|---|

| C₁₈H₁₈ClNO₃S | 364.0774 | Data not available | thieme-connect.com |

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups in a molecule by measuring the absorption of infrared radiation. thieme-connect.com For this compound, the IR spectrum would be expected to show characteristic absorption bands for the newly introduced S=O (sulfoxide) and N-O (N-oxide) bonds, which are absent in the spectrum of zotepine. This provides direct evidence of the oxidation at both the sulfur and nitrogen atoms.

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| S=O (Sulfoxide) | 1000 - 1100 | Stretch |

| N-O (N-oxide) | 925 - 995 | Stretch |

| C-O-C (Aryl Ether) | 1200 - 1275 | Asymmetric Stretch |

| C=C (Aromatic) | 1450 - 1600 | Stretch |

X-ray Diffraction (XRD) on a single crystal provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. An X-ray crystal structure for this compound (referred to as ZNSO₂) has been reported, confirming its molecular structure and stereochemistry in the crystalline form. thieme-connect.com This technique is the gold standard for unambiguous structural proof and is applicable as the compound is a crystalline solid. thieme-connect.comthieme-connect.com Studies on the parent compound, zotepine, and its formulations also utilize powder X-ray diffraction (PXRD) to confirm the crystalline nature of materials. nih.govresearchgate.net

Infrared (IR) Spectroscopy

Stereochemical Considerations and Isomeric Forms

The transformation of zotepine to this compound introduces significant stereochemical complexity.

The parent zotepine molecule is achiral. However, the oxidation process creates two new stereocenters in this compound:

The Sulfur Atom: Oxidation of the sulfur atom in the thiepine (B12651377) ring to a sulfoxide (B87167) creates a chiral center.

The Nitrogen Atom: Oxidation of the tertiary amine in the side chain to an amine oxide creates a second chiral center.

The presence of two distinct chiral centers means that this compound can exist as multiple stereoisomers, specifically as two pairs of enantiomers (diastereomeric pairs). The specific spatial arrangement of the atoms, or the relative stereochemistry between the chiral sulfur and nitrogen atoms, would be definitively established by the single-crystal X-ray diffraction analysis. thieme-connect.com

Conformational Analysis of the Dibenzo[b,f]thiepine Ring System

The dibenzo[b,f]thiepine moiety forms the core tricyclic structure of Zotepine and its derivatives, including this compound. The conformation of this seven-membered thiepine ring, flanked by two benzene (B151609) rings, is crucial for its interaction with biological targets. The benzannulation on both sides of the thiepine ring results in a structure that is thermally robust. beilstein-journals.org

Studies of analogous seven-membered ring systems, such as cyclohepta-1,3,5-triene, indicate a preference for a boat conformation. beilstein-journals.org This conformation is subject to a degenerate ring flip through a higher energy antiaromatic transition state. beilstein-journals.org For the parent thiepine, computational geometry optimization also suggests a boat-like conformation. beilstein-journals.org

| Compound/System | Conformation | Key Parameters (Angles) | Method |

|---|---|---|---|

| Dibenzo[b,f]thiepine Derivatives | V-Shaped/Boat-like | Dihedral Angle: ~75° | X-ray Crystallography |

| Cyclohepta-1,3,5-triene (Parent) | Boat | α = 52.9°, β = 25.4° | Theoretical Calculations beilstein-journals.org |

| Thiepine (Parent) | Boat-like | α = 50.3°, β = 30.8° | MP2/6-31G(d) Optimization beilstein-journals.org |

The angles α and β represent folding angles within the seven-membered ring as described in theoretical studies. beilstein-journals.org

Purity Assessment and Impurity Profiling from Chemical Synthesis

The assessment of purity and the profiling of impurities are critical steps in the manufacturing of any active pharmaceutical ingredient (API), including Zotepine and its metabolites like this compound. medwinpublishers.commt.com Impurity profiling involves the identification, characterization, and quantification of unwanted chemical entities that may arise during the synthesis or storage of the drug substance. medwinpublishers.commt.com Regulatory bodies such as the International Council for Harmonisation (ICH) provide guidelines for the control and reporting of these impurities. mt.com

The synthesis of Zotepine can lead to various process-related impurities and degradation products. researchgate.net Stress testing under conditions mandated by ICH guidelines (acidic, alkaline, oxidative, thermal, and photolytic stress) is used to identify potential degradants. researchgate.net For Zotepine, studies have shown significant degradation under acidic, photolytic, and oxidative conditions, while it remains relatively stable in basic and neutral environments. researchgate.net

Advanced analytical techniques are employed for the separation and characterization of these impurities. High-performance liquid chromatography (HPLC), particularly in a reverse-phase, stability-indicating mode, is a primary method for separating impurities from the main compound. researchgate.net For structural elucidation, hyphenated techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) and liquid chromatography with quadrupole time-of-flight mass spectrometry (LC/QTOF/MS/MS) are invaluable for characterizing degradation products. researchgate.netresearchgate.net

Several specific impurities and related substances for Zotepine have been identified, which could potentially be present in a synthesis batch of this compound or be formed through related pathways.

| Impurity Name | Chemical Name | Molecular Formula | Classification |

|---|---|---|---|

| Zotepine S-Oxide | 2-Chloro-11-(2-(dimethylamino)ethoxy)dibenzo[b,f]thiepine 5-oxide | C18H18ClNO2S synzeal.com | Metabolite / Oxidative Degradant synzeal.comresearchgate.net |

| Zotepine N-Oxide | 2-((8-Chlorodibenzo[b,f]thiepin-10-yl)oxy)-N,N-dimethylethan-1-amine oxide | C18H18ClNO2S synzeal.com | Metabolite / Degradant researchgate.netsynzeal.com |

| N-Nitroso Zotepine Impurity 1 | N-(2-((8-chloro-5-oxidodibenzo[b,f]thiepin-10-yl)oxy)ethyl)-N-methylnitrous amide | C17H15ClN2O2S cleanchemlab.com | Process-related Impurity cleanchemlab.com |

| Norzotepine | N/A | N/A | Metabolite (N-demethylation) researchgate.net |

| 2-hydroxyzotepine | N/A | N/A | Metabolite (Hydroxylation) researchgate.net |

N/A: Data not available in the searched sources.

The control of these impurities to acceptable levels is essential to ensure the quality, safety, and efficacy of the final drug substance. mt.com

Theoretical and Computational Chemistry of Zotepine N,s Dioxide

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental tools for predicting the electronic structure and properties of molecules from first principles. researchgate.net These methods solve the electronic Schrödinger equation to provide detailed insights into molecular behavior. iau.ir For drug metabolites like Zotepine (B48254) N,S-dioxide, DFT is a powerful and cost-effective method for exploring geometric structure, energy, and electronic characteristics. drugbank.com While such studies have been performed on the parent zotepine compound iau.ir, specific data for the N,S-dioxide derivative is not present in the available literature.

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). iau.ir The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. iau.ir A small gap suggests high reactivity, whereas a large gap indicates high stability. iau.ir

Analysis of the FMOs for Zotepine N,S-dioxide would reveal how the addition of two oxygen atoms to the nitrogen and sulfur centers alters the electronic distribution and reactivity compared to the parent drug. Although the specific energy values for this compound are not documented, the conceptual parameters are outlined below.

Table 1: Conceptual Quantum Chemical Parameters for this compound

| Parameter | Description | Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. Relates to the ability to donate an electron. | Not available in published literature |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. Relates to the ability to accept an electron. | Not available in published literature |

| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO (ΔE = ELUMO - EHOMO). Indicates chemical reactivity and stability. | Not available in published literature |

Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. iau.ircaymanchem.com This procedure determines the most stable three-dimensional structure, providing bond lengths, bond angles, and dihedral angles. For a molecule like this compound, optimization would likely be performed using DFT methods, such as the B3LYP functional with a basis set like 6-311++G(d,p), which has been used for the parent zotepine molecule. caymanchem.com The resulting energetic information is crucial for subsequent calculations and for understanding the molecule's stability.

Once a molecule's geometry is optimized, quantum chemical methods can predict various spectroscopic parameters. For instance, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. shd.org.rs These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

For this compound, the presence of two new oxide groups would significantly alter the chemical environment of nearby protons and carbon atoms compared to zotepine. A study on the related compound, quetiapine (B1663577) N,S-dioxide, noted that the presence of two chiral centers at the S-oxide and N-oxide resulted in diastereomers, which appeared as a double set of peaks in NMR spectra. thieme-connect.com A similar complexity would be expected for this compound, and computational analysis would be essential to assign these complex signals.

Molecular Geometry Optimization and Energetics

Molecular Modeling and Simulation

Molecular modeling and simulation techniques, such as molecular dynamics (MD), are used to study the dynamic behavior of molecules and their interactions over time. thieme-connect.com These simulations can provide insights into conformational changes and intermolecular forces that govern the behavior of the compound in different environments.

The introduction of oxide groups at both the sulfur and nitrogen atoms in the zotepine structure creates two new chiral centers. This results in the potential for multiple stereoisomers (diastereomers and enantiomers). A study involving the synthesis of quetiapine N,S-dioxide, an antipsychotic with a similar structural feature, found that the resulting N,S-dioxide existed as two slowly interconverting diastereomeric conformers which could be separated by preparative HPLC. thieme-connect.com

It is highly probable that this compound exhibits similar conformational complexity. The different spatial arrangements of the oxide groups relative to the tricyclic ring system would lead to distinct, stable conformers with potentially different energetic profiles and biological activities. Molecular dynamics simulations could be employed to explore the conformational landscape, identify low-energy conformers, and study the energy barriers associated with their interconversion.

Table 2: Potential Stereoisomers of this compound

| Chiral Center | Configuration | Resulting Isomers |

| Sulfur (S-oxide) | (R) or (S) | A pair of enantiomers for the S-oxide. |

| Nitrogen (N-oxide) | (R) or (S) | A pair of enantiomers for the N-oxide. |

| Combined | (R,R), (S,S), (R,S), (S,R) | Two pairs of enantiomers, which are diastereomeric to each other. |

The oxidation of both the sulfur and nitrogen atoms in zotepine to form this compound introduces highly polar S=O and N-O bonds. This significantly increases the molecule's polarity compared to the parent drug. Consequently, the intermolecular interactions in a condensed phase (liquid or solid) would be dominated by strong dipole-dipole forces, in addition to the London dispersion forces present in all molecules. Research has shown that N,S-dioxides of related antipsychotics are more powerful oxidants than their N-oxide or S-oxide precursors, indicating a substantial change in electronic properties that influences intermolecular reactivity. thieme-connect.com Understanding these interactions is crucial for predicting physical properties such as solubility, melting point, and crystal packing.

Conformational Dynamics and Stability

Prediction of Chemical Reactivity Descriptors

The prediction of chemical reactivity for a molecule like this compound can be effectively achieved through the lens of conceptual Density Functional Theory (DFT). This theoretical framework provides a robust methodology for quantifying the reactivity of chemical species using a set of descriptors that arise from the way the molecule's energy changes with a change in its number of electrons. These global reactivity descriptors, including chemical hardness (η), chemical potential (µ), and the electrophilicity index (ω), are instrumental in characterizing and predicting the behavior of molecular systems in chemical reactions. nih.gov The calculation of these parameters is typically based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chemsociety.org.ng

Global chemical reactivity descriptors offer valuable insights into the stability and reactivity of a molecule. They are derived from the foundational principles of quantum mechanics and provide a quantitative measure of a molecule's tendency to interact with other chemical entities.

Chemical Potential (µ) : The chemical potential of a molecule measures the tendency of an electron to escape from the system. ekb.eg It is formally defined as the first derivative of the total energy (E) with respect to the number of electrons (N) at a constant external potential. Within the finite difference approximation, it is often calculated using the energies of the HOMO and LUMO. chemsociety.org.ng A higher chemical potential value suggests that a molecule can more easily donate electrons. ekb.eg

Chemical Hardness (η) : Chemical hardness quantifies the resistance of a molecule to a change in its electron distribution or charge transfer. physchemres.org A molecule with a high hardness value is generally less reactive, while a molecule with a low hardness value is considered "soft" and more reactive. nih.govphyschemres.org There is a direct relationship between chemical hardness and the HOMO-LUMO energy gap; a larger gap implies greater hardness and reduced reactivity. physchemres.org

Electrophilicity Index (ω) : Introduced by Parr and coworkers, the global electrophilicity index is a measure of the stabilization in energy when a chemical system acquires an additional electronic charge from its surroundings. chemsociety.org.ng It is a valuable descriptor for predicting how a molecule will behave as an electrophile, or an electron acceptor. physchemres.org The index is calculated from the chemical potential and hardness and represents the system's capacity to be saturated by electrons. chemsociety.org.ng The synthesis of this compound and the study of its oxidant properties suggest it is a reactive molecule, making these descriptors particularly relevant for understanding its chemical behavior. thieme-connect.comresearchgate.net

While the theoretical framework and computational methods for determining these reactivity descriptors are well-established, specific DFT calculations for this compound were not found in the reviewed scientific literature. Therefore, a data table for these specific values cannot be provided at this time.

Table 1: Predicted Chemical Reactivity Descriptors for this compound

| Descriptor | Symbol | Value |

|---|---|---|

| Chemical Hardness | η | Data not available in searched literature |

| Chemical Potential | µ | Data not available in searched literature |

| Electrophilicity Index | ω | Data not available in searched literature |

Chemical Reactivity and Transformation Pathways of Zotepine N,s Dioxide

Oxidation-Reduction (Redox) Chemistry

Redox reactions involve the transfer of electrons between chemical species. khanacademy.org The N,S-dioxide moiety in Zotepine (B48254) N,S-dioxide imparts distinct redox properties to the molecule.

Zotepine N,S-dioxide can act as an oxidant, a substance that accepts electrons in a redox reaction. thieme-connect.com Studies have shown that benzepine N-oxides, a class of compounds to which this compound belongs, can function as oxygen carriers, similar to the standard oxidant N-methylmorpholine N-oxide (NMO). thieme-connect.comthieme-connect.com

The oxidant properties of this compound have been investigated in transition-metal-catalyzed reactions. thieme-connect.com For instance, in the osmium tetroxide-catalyzed dihydroxylation of styrene, this compound can participate in the reaction, although its efficiency may vary compared to other N-oxides. thieme-connect.com The less electron-rich dibenzothiepine S-oxide tricyclic core of this compound suggests it could be a more powerful oxidant compared to the less oxidized Zotepine N-oxide (ZNO). thieme-connect.com

The proposed electron transfer mechanism involves the transfer of an oxygen atom from the N,S-dioxide moiety to a substrate. This process can be influenced by the presence of catalysts and the specific reaction conditions. thieme-connect.com An analogous process has been suggested where this compound (ZNSO2) could oxidize Zotepine (ZN) to Zotepine S-oxide (ZSO) and Zotepine N-oxide (ZNO). thieme-connect.com

Table 1: Reactivity of Zotepine Derivatives in Osmium Tetroxide-Catalyzed Dihydroxylation of Styrene

| Reactant(s) | Products | Observations |

| This compound (ZNSO2) and Zotepine N-oxide (ZNO) | Not explicitly detailed for ZNSO2 alone, but ZNO remained unchanged in a mixed experiment. thieme-connect.com | ZNSO2 is implicated as a potential oxidant. |

This table is based on findings from transition-metal-catalyzed reactions and provides a simplified view of the complex reactivity.

The reduction of the N,S-dioxide moiety in this compound involves the removal of oxygen atoms, leading to the formation of less oxidized metabolites. In transition-metal-catalyzed oxygen-transfer reactions, dibenzothiepine N-oxides can undergo deoxygenation. thieme-connect.com For the related Zotepine N-oxide, reduction leads to the parent drug, Zotepine (ZN), and sometimes the corresponding S-oxide. thieme-connect.com It is plausible that this compound could undergo a stepwise reduction, first to Zotepine N-oxide or Zotepine S-oxide, and subsequently to Zotepine.

Electrochemical studies on Zotepine have shown that it can be oxidized to form S-oxide and N-demethylated products, mimicking some metabolic pathways. nih.gov This suggests that electrochemical reduction could potentially be a pathway for the transformation of this compound back to its parent compound or other metabolites.

Oxidant Properties and Electron Transfer Mechanisms

Hydrolytic Stability and Degradation Products

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The stability of Zotepine and its derivatives under different pH conditions is an important aspect of its chemical profile.

Research on the stability of Zotepine indicates that it is susceptible to degradation under certain conditions. researchgate.net While specific detailed studies on the hydrolytic stability of this compound are not extensively available, the behavior of the parent compound, Zotepine, provides valuable insights.

Under acidic conditions, Zotepine has been found to degrade significantly. researchgate.net Stress testing of Zotepine in 1 M HCl at room temperature for 18 hours resulted in noticeable degradation. researchgate.net A major degradation product of Zotepine under acidic hydrolysis is 8-chlorodibenzo[b,f]thiepin-10(11H)-one. google.com It is plausible that this compound would also exhibit instability in acidic environments, potentially leading to the cleavage of the ether linkage and other transformations of the dibenzothiepine core.

In contrast to its behavior in acidic media, Zotepine has been reported to be stable under basic conditions. researchgate.net This suggests that the N,S-dioxide derivative might also exhibit greater stability in alkaline environments.

Zotepine is also reported to be stable under neutral hydrolysis conditions. researchgate.net This implies a degree of stability for the core structure of this compound in a neutral aqueous environment.

Table 2: Summary of Zotepine's Hydrolytic Stability

| Condition | Stability of Zotepine | Key Degradation Products (of Zotepine) |

| Acidic Hydrolysis | Degrades significantly researchgate.net | 8-chlorodibenzo[b,f]thiepin-10(11H)-one google.com |

| Basic Hydrolysis | Stable researchgate.net | Not applicable |

| Neutral Hydrolysis | Stable researchgate.net | Not applicable |

This table summarizes the stability of the parent compound, Zotepine, which provides an indication of the potential stability of this compound.

Basic Hydrolysis

Photochemical Degradation

The photochemical stability of the parent compound, zotepine, has been the subject of investigation, revealing its susceptibility to degradation under photolytic conditions. researchgate.netresearchgate.net Studies indicate that zotepine degrades significantly when exposed to light. researchgate.netresearchgate.net For instance, one study highlighted that while zotepine in its solid state showed minimal degradation under a cool white fluorescent lamp, a solution of zotepine underwent rapid decomposition upon irradiation.

While the photolability of zotepine is established, specific research detailing the photochemical degradation pathways and products of this compound is not extensively covered in the available literature. The inherent photosensitivity of the core dibenzothiepin structure suggests that its derivatives, including the N,S-dioxide, may also undergo transformation upon exposure to light. nih.gov However, without dedicated photostability studies on this compound, its specific degradation profile remains uncharacterized.

Thermal Degradation

Stress testing of zotepine has demonstrated that it is labile under conditions of thermal stress. researchgate.netresearchgate.net General safety data for zotepine indicates that while it is stable under standard specifications, thermal decomposition can occur, leading to the formation of hazardous products such as carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides. caymanchem.com One study involved exposing solid zotepine to dry heat at 70°C for two weeks, confirming its thermal instability. researchgate.net

Detailed studies focusing specifically on the thermal degradation pathways of this compound are limited. The stability of the N-oxide and S-oxide functional groups under thermal stress would be a key factor in its degradation profile. The general thermal instability of the parent zotepine molecule suggests that the N,S-dioxide derivative would also be susceptible to decomposition at elevated temperatures, likely involving the breakdown of the dibenzothiepin ring system and the attached side chain. caymanchem.com

Derivatization Reactions of this compound

This compound can undergo functional group transformations where it acts as an oxidizing agent. Research has been conducted to synthesize this compound and explore its oxidant properties, particularly in comparison to its parent N-oxide. thieme-connect.com In these reactions, the N,S-dioxide serves as an oxygen donor, leading to its own reduction.

A key example of this reactivity is its use in the osmium tetroxide-catalyzed dihydroxylation of olefins, such as styrene. thieme-connect.com In this transformation, this compound acts as a co-oxidant to regenerate the primary oxidant, osmium tetroxide. Studies have shown that this compound is an effective oxidant in this capacity. thieme-connect.com

It has also been proposed that this compound, being a superior oxygen donor, could potentially react with the parent drug, zotepine (ZN). This hypothetical transformation pathway would involve the transfer of an oxygen atom from the N,S-dioxide to zotepine, resulting in the formation of Zotepine S-oxide (ZSO) and Zotepine N-oxide (ZNO). thieme-connect.com This characterizes this compound as a more potent oxidant compared to Zotepine N-oxide due to its less electron-rich dibenzothiepin S-oxide core. thieme-connect.com

Table 1: Use of Zotepine Derivatives as Oxidants in the Dihydroxylation of Styrene

| Oxidant | Substrate | Catalyst | Product | Observations | Reference |

|---|---|---|---|---|---|

| This compound (ZNSO₂) | Styrene | Osmium Tetroxide | 1-Phenylethane-1,2-diol | ZNSO₂ acts as an effective oxidant. | thieme-connect.com |

| Zotepine N-oxide (ZNO) | Styrene | Osmium Tetroxide | 1-Phenylethane-1,2-diol | Behaves as an oxidant of medium activity. The starting material also contained ZNSO₂. | thieme-connect.com |

Analytical Methodologies for Zotepine N,s Dioxide Characterization in Chemical Systems

Chromatographic Techniques

Chromatography is a fundamental technique for separating Zotepine (B48254) N,S-dioxide from its parent compound, zotepine, and other related metabolites. This separation is essential for accurate characterization and quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone in the analysis of zotepine and its metabolites, including Zotepine N,S-dioxide. thieme-connect.comnih.govresearchgate.netresearchgate.netimpactfactor.org Reversed-phase HPLC (RP-HPLC) is the most commonly employed mode, utilizing a nonpolar stationary phase and a polar mobile phase.

Several studies have developed and validated HPLC methods for the determination of zotepine and its degradation products. For instance, a stability-indicating RP-HPLC method was developed using a Phenomenex C18 column with a gradient mixture of 0.05% trifluoroacetic acid (TFA) in water and acetonitrile (B52724) as the mobile phase. researchgate.net This method successfully separated zotepine from its degradation products, which would include oxidized forms like the N,S-dioxide. researchgate.net The compounds were monitored at a UV wavelength of 254 nm. researchgate.net

Another method utilized a LiChrospher® RP-18 HPLC column with a mobile phase of 0.5% trifluoroacetic acid, methanol (B129727), and acetonitrile, with detection at 265 nm. researchgate.netrjptonline.org Furthermore, an ultra-fast liquid chromatography (UFLC) method has been developed for zotepine estimation using a Zorbox C18 column and a mobile phase of acetonitrile and 10 mM tetrabutyl ammonium (B1175870) hydrogen sulfate (B86663), with detection at 221 nm. impactfactor.orgresearchgate.net While these methods were primarily focused on zotepine, their stability-indicating nature makes them applicable to the separation of its metabolites like this compound.

The synthesis and characterization of this compound have also been reported, where analytical HPLC was used to assess the purity of the synthesized compound. thieme-connect.com These methods typically use methanol-water mixtures as the mobile phase. thieme-connect.com

Table 1: Examples of HPLC Methods for Zotepine and its Metabolites

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Column | Phenomenex C18 (250 mm x 4.6 mm, 5 µm) researchgate.net | LiChrospher® RP-18 (25 cm x 4.6 mm, 5 µm) researchgate.netrjptonline.org | Zorbox C18 (250 x 4.6 mm, 5 µm) impactfactor.org |

| Mobile Phase | Gradient of 0.05% TFA and Acetonitrile researchgate.net | 0.5% TFA:Methanol:Acetonitrile (5:40:55 v/v/v) researchgate.netrjptonline.org | Acetonitrile:10 mM Tetrabutyl ammonium hydrogen sulfate (42:58) impactfactor.org |

| Detection Wavelength | 254 nm researchgate.net | 265 nm researchgate.netrjptonline.org | 221 nm impactfactor.org |

| Internal Standard | Not specified | Aceclofenac researchgate.netrjptonline.org | Not specified |

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), provides a high-resolution analytical approach for volatile and thermally stable compounds. While direct analysis of this compound by GC may be challenging due to its polarity and potential for thermal degradation, methods developed for zotepine could be adapted after appropriate derivatization. A rapid and sensitive GC-MS method was developed for the determination of zotepine in human plasma using solid-phase extraction. nih.gov This method demonstrated good linearity and precision, suggesting its potential applicability to metabolites with suitable modification. nih.gov However, the inherent thermal stress in GC analysis might lead to the degradation of the N,S-dioxide moiety, making it a less direct method compared to HPLC.

High-Performance Liquid Chromatography (HPLC)

Mass Spectrometry (MS) Applications

Mass spectrometry is an indispensable tool for the structural elucidation and sensitive detection of this compound. It provides molecular weight information and fragmentation patterns that are unique to the compound's structure.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like this compound. In ESI-MS, the analyte is ionized directly from a solution, minimizing the risk of degradation. Studies on the electrochemical oxidation of zotepine using ESI-MS have shown the formation of oxidized products, including the S-oxide, which is a component of the N,S-dioxide. nih.gov The protonated molecule [M+H]+ of this compound would be expected at m/z 364. High-resolution mass spectrometry has been used to characterize synthesized this compound. thieme-connect.com

The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) or with quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) offers a powerful platform for the definitive analysis of this compound. LC separates the compound from complex mixtures, and the subsequent mass spectrometric analysis provides high selectivity and sensitivity for detection and structural confirmation.

LC-MS/MS methods have been developed for the simultaneous analysis of multiple antipsychotic drugs, including zotepine, in human plasma. waters.com These methods, which utilize multiple reaction monitoring (MRM), can be readily adapted to include the specific transitions for this compound. The use of a Xevo TQ-S micro Triple Quadrupole Mass Spectrometer with electrospray ionization in the positive mode (ES+) is an example of such a setup. waters.com

Furthermore, LC-ESI-QTOF-MS has been instrumental in characterizing the degradation products of zotepine under various stress conditions. researchgate.netresearchgate.net This technique provides accurate mass measurements of both the parent ion and its fragment ions, which is crucial for proposing and confirming the structures of metabolites like this compound. researchgate.netresearchgate.net

Understanding the fragmentation pathways of this compound in tandem mass spectrometry is key to its unambiguous identification. While specific fragmentation data for this compound is not extensively detailed in the provided context, the fragmentation of zotepine and its other oxidized metabolites provides a strong basis for predicting its behavior.

For zotepine, collision-induced dissociation (CID) of the protonated molecule (m/z 332) primarily yields a fragment ion at m/z 72, corresponding to the dimethylaminoethyl moiety. nih.gov However, electrochemical oxidation followed by CID can generate other specific fragments. nih.gov

The fragmentation of Zotepine S-oxide (protonated molecule at m/z 348) has been studied. researchgate.net The fragmentation pattern of the protonated Zotepine S-oxide is consistent with its proposed structure. researchgate.net Similarly, the fragmentation of other degradation products has been elucidated. researchgate.net Based on these findings, the fragmentation of the protonated this compound (m/z 364) would likely involve cleavages around the N-oxide and S-oxide functionalities, as well as the ether linkage and the dimethylaminoethyl side chain. The study of these fragmentation pathways using techniques like ion trap MS allows for detailed structural elucidation. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-QTOF-MS)

Electrochemical Methods for Oxidation Studies

Electrochemical (EC) methods coupled with mass spectrometry (MS) have emerged as powerful tools for investigating the oxidative metabolism of pharmaceutical compounds, offering a rapid and instrument-based approach to mimic in vivo phase I reactions. chromatographyonline.com The electrochemical oxidation of zotepine, which can lead to the formation of this compound, has been effectively studied using online electrochemistry/electrospray ionization mass spectrometry (EC/ESI-MS). nih.govacs.org This technique allows for the generation and immediate characterization of oxidation products, providing insights that are valuable for understanding metabolic pathways. researchgate.net

In a key study, zotepine was subjected to electrochemical oxidation using a microflow electrolytic cell directly coupled to an ESI-MS system. nih.gov This setup allows for the controlled oxidation of the drug molecule and subsequent ionization and detection of the resulting products. The investigation revealed that the electrochemical process could successfully mimic aspects of the cytochrome P450 (P450) mediated metabolism of zotepine. nih.gov

During the electrochemical oxidation of zotepine, several product ions were observed. nih.gov The detection of an ion at m/z 348, corresponding to [M + 16 + H]⁺, indicated the formation of an oxygenated product, consistent with S-oxidation or N-oxidation (where M represents the zotepine molecule). nih.gov Specifically, the detection of the S-oxide product was confirmed by the electrolysis, demonstrating that EC/ESI-MS can effectively simulate this metabolic pathway. nih.gov The system also generated N-demethylated products. nih.gov

The use of tandem mass spectrometry (MS/MS) in conjunction with electrochemical oxidation provides further structural information. By inducing collision-induced dissociation (CID) of the electrochemically generated ions, new and specific fragment ions can be produced. nih.gov For instance, while the CID spectrum of the parent zotepine molecule shows a major fragment at m/z 72, the oxidized products yield different fragmentation patterns, with new fragments at m/z 315 and 286, which can be used for more sensitive and specific quantification assays. nih.gov These electrochemical systems are noted for successfully mimicking various metabolic reactions including S-oxidation and N-oxidation. researchgate.net

The table below summarizes the key findings from the electrochemical oxidation study of zotepine.

| Parameter | Observation | Significance |

| Technique Used | Online Electrochemistry/Electrospray Ionization Mass Spectrometry (EC/ESI-MS) | Mimics phase I metabolic oxidation and allows for real-time characterization of products. chromatographyonline.comnih.gov |

| Parent Compound | Zotepine | Subjected to controlled electrochemical oxidation. nih.gov |

| Detected Oxidation Product Ion | [M + 16 + H]⁺ (m/z 348) | Indicates the addition of one oxygen atom, consistent with the formation of S-oxide or N-oxide. nih.gov |

| Confirmed Product | Zotepine S-oxide | Demonstrates the ability of EC to simulate P450-mediated S-oxidation. nih.gov |

| Other Products | N-demethylated products | Shows the versatility of the technique in mimicking different metabolic pathways. nih.gov |

| Fragmentation Analysis (CID) | Generation of new, specific fragment ions (e.g., m/z 315, 286) | Useful for developing sensitive and specific LC-MS/MS bioanalytical methods. nih.gov |

Method Validation for Chemical Purity and Content

The validation of analytical methods is a critical requirement for ensuring the quality, reliability, and consistency of results in the analysis of pharmaceutical compounds like this compound. Method validation demonstrates that an analytical procedure is suitable for its intended purpose. The process is conducted according to guidelines established by the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline. nih.govimpactfactor.org While specific validation data for this compound is not extensively published, the principles and parameters can be detailed based on validated methods for the parent compound, zotepine, and its degradation products, which include oxides. nih.govrjptonline.org

Validated methods for zotepine, such as High-Performance Liquid Chromatography (HPLC) and Ultra-Fast Liquid Chromatography (UFLC), provide a framework for the parameters that would be assessed for this compound. impactfactor.orgrjptonline.org These parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govresearchgate.net

Specificity: The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For a this compound assay, specificity would be demonstrated by showing that the peaks for zotepine, other potential oxides (like Zotepine N-oxide), and degradation impurities are well-resolved from the this compound peak in a chromatogram. nih.govresearchgate.net In forced degradation studies of zotepine, significant degradation was observed under oxidative conditions, highlighting the importance of separating the parent drug from its oxidized degradants. nih.govresearchgate.net

Linearity and Range: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. For HPLC methods developed for zotepine, linearity has been established over concentration ranges such as 1-10 µg/mL and 0.1-50 µg/mL, with correlation coefficients (r²) consistently greater than 0.99. impactfactor.orgrjptonline.org

Accuracy: Accuracy reflects the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is spiked into a sample matrix. For zotepine, recovery values are typically expected to be within 98-102%. impactfactor.org Studies on zotepine have reported recovery in the range of 99.7-100.5%. researchgate.netresearchgate.net

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For validated zotepine methods, the %RSD values for precision are typically required to be less than 2%. rjptonline.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. For HPLC analysis of zotepine, reported LOD and LOQ values can be as low as 0.03 µg/mL and 0.10 µg/mL, respectively. rjptonline.orgresearchgate.net

The table below summarizes typical validation parameters for HPLC-based methods used for the analysis of zotepine and its related substances, which would be analogous to a method for this compound.

| Parameter | Typical Specification/Finding | Reference |

| Method | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | nih.govrjptonline.org |

| Specificity | Well-resolved peaks for zotepine and its degradation products (Resolution >1.5) | researchgate.net |

| Linearity Range | 1 - 10 µg/mL | rjptonline.org |

| Correlation Coefficient (r²) | > 0.999 | rjptonline.org |

| Accuracy (% Recovery) | 99.7% - 100.5% | researchgate.netresearchgate.net |

| Precision (%RSD) | < 2.0% | rjptonline.org |

| Repeatability (Intra-day %RSD) | 0.188 - 0.687 | rjptonline.org |

| Intermediate Precision (Inter-day %RSD) | 0.219 - 0.566 | rjptonline.org |

| Limit of Detection (LOD) | 0.318 µg/mL | rjptonline.org |

| Limit of Quantification (LOQ) | 0.964 µg/mL | rjptonline.org |

Conclusion and Future Directions in Zotepine N,s Dioxide Chemical Research

Summary of Key Chemical Discoveries

The primary chemical discovery surrounding Zotepine (B48254) N,S-dioxide is its successful synthesis and characterization as a phase 1 metabolite of zotepine. thieme-connect.comresearchgate.net Research has demonstrated that Zotepine N,S-dioxide can be formed through the oxidation of the sulfur atom in the dibenzothiepine ring of zotepine, a process that can occur concurrently with N-oxidation of the dimethylamino group. thieme-connect.com

Key findings include:

Synthesis via Oxidation: The compound has been synthesized in the laboratory by treating zotepine with oxidizing agents. thieme-connect.com Notably, the choice of oxidant and reaction conditions significantly influences the product distribution, yielding either the Zotepine N-oxide, the this compound, or a mixture of both. thieme-connect.com

Characterization: The molecular structure of this compound has been unequivocally confirmed using a suite of advanced spectroscopic techniques, including high-resolution mass spectrometry and various nuclear magnetic resonance (NMR) experiments such as 1H, 13C, COSY, HSQC, and HMBC. thieme-connect.com

Oxidant Properties: A significant chemical discovery is the characterization of this compound as a potential oxidizing agent. thieme-connect.com Studies have shown it can participate in transition-metal-catalyzed reactions, such as the osmium tetroxide-catalyzed dihydroxylation of olefins, where it can function as an oxygen donor. thieme-connect.comthieme-connect.com In these systems, it is considered a more powerful oxidant compared to its singly oxidized counterpart, Zotepine N-oxide, due to the electron-withdrawing nature of the S-oxide group. thieme-connect.com

The synthesis of this compound has been achieved using different oxidation conditions, with varying efficiencies.

| Oxidizing Agent | Solvent | Conditions | Yield of ZNSO₂ | Co-products | Reference |

|---|---|---|---|---|---|

| 35% aq H₂O₂ (~2–3 equiv) | MeOH | 23 °C, 20 h | 11% | Zotepine N-oxide (ZNO) (56%) | thieme-connect.com |

| MCPBA (1 equiv) | CHCl₃ | 23 °C, 10 min | 92% | Zotepine N-oxide (ZNO) | thieme-connect.com |

Unexplored Chemical Questions and Research Avenues

Despite the foundational work, many chemical questions regarding this compound remain unanswered, presenting fertile ground for future research.

Mechanism of Biological Oxidation: While CYP3A4 has been identified as the primary enzyme responsible for the S-oxidation of zotepine in human liver microsomes, the precise chemical mechanism and the factors that favor S-oxidation over N-demethylation or other metabolic pathways are not fully elucidated. researchgate.net

Reactivity with Biomolecules: The demonstrated oxidant capacity of this compound in chemical reactions raises questions about its potential reactivity in a biological context. thieme-connect.comthieme-connect.com Research is needed to explore whether it can oxidize cellular constituents, such as proteins or lipids, and what the products of such reactions would be. This line of inquiry is crucial for understanding if the metabolite's chemical properties contribute to any physiological effects.

Stereochemistry and Conformation: The sulfur atom in the S-oxide group is a chiral center, meaning this compound exists as a racemate. thieme-connect.com Furthermore, the molecule can exhibit conformational isomerism due to the dibenzothiepine ring system and its substituents. thieme-connect.com The influence of this stereochemistry on the compound's chemical reactivity and physical properties is a completely unexplored area.

Comparative Reactivity: A systematic comparison of the reactivity of this compound with its analogs, such as Quetiapine (B1663577) N,S-dioxide, would provide valuable insight into how structural modifications on the dibenzothiepine core influence its chemical behavior as an oxidant. thieme-connect.comthieme-connect.com

Potential for Further Synthetic Method Development

The existing synthetic routes to this compound, while effective, offer opportunities for improvement and innovation.

Selective Oxidation: Current methods often produce a mixture of the N,S-dioxide and the N-oxide. thieme-connect.com A significant advancement would be the development of a highly selective synthetic method that exclusively targets the sulfur atom for oxidation, leaving the nitrogen atom untouched. This could involve exploring chemo- and site-selective catalysts or novel oxidizing agents.

Stereoselective Synthesis: As the molecule is chiral, developing an asymmetric synthesis to produce individual enantiomers (the (R)-S-oxide or the (S)-S-oxide) would be a major breakthrough. thieme-connect.com This would allow for the investigation of the specific chemical properties of each enantiomer, which may differ significantly.

Green Chemistry Approaches: Future synthetic work could focus on employing more environmentally benign reagents and solvents, reducing reaction times, and minimizing waste to align with the principles of green chemistry.

Advanced Characterization Techniques for Complex Transformations

The structural complexity and reactivity of this compound call for the application of sophisticated analytical techniques to probe its behavior.

Chiral Chromatography: To support stereoselective synthesis and study the properties of individual enantiomers, the development of robust chiral HPLC methods for the separation and quantification of the (R) and (S) forms of this compound is essential.

Dynamic NMR Spectroscopy: The existence of slowly interconverting diastereomeric conformers has been observed in the NMR spectra of related compounds. thieme-connect.com Dynamic NMR (DNMR) could be employed to study the kinetics and thermodynamics of these conformational changes in this compound, providing insight into its structural flexibility.

X-ray Crystallography: To date, the definitive solid-state structure of this compound has not been reported. Obtaining single crystals and performing X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the three-dimensional arrangement of the molecule, including its absolute stereochemistry if a single enantiomer is crystallized.

Computational Modeling: Quantum chemical calculations and molecular dynamics simulations could complement experimental work. These techniques can be used to predict the lowest energy conformations, model reaction pathways for its formation and subsequent reactions, and rationalize its observed spectroscopic properties.

Q & A

Basic Research Questions

Q. What are the primary methodologies for synthesizing and characterizing Zotepine N,S-dioxide in experimental settings?

- Answer : Synthesis typically involves oxidation of zotepine using controlled stoichiometric ratios of oxidizing agents (e.g., hydrogen peroxide or m-chloroperbenzoic acid) under inert conditions. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm structural integrity and high-performance liquid chromatography (HPLC) with UV detection to assess purity (>98%). For novel derivatives, mass spectrometry (MS) and X-ray crystallography are essential to validate molecular identity .

Q. How can researchers validate the pharmacological targets of this compound in preclinical models?

- Answer : Use receptor-binding assays (e.g., radioligand displacement studies) to quantify affinity for dopamine D₂, serotonin 5-HT₂A, and adrenergic receptors. Pair these with in vivo behavioral models (e.g., prepulse inhibition in rodents) to correlate receptor occupancy with antipsychotic efficacy. Include dose-response curves and control groups treated with reference antagonists (e.g., haloperidol) to establish specificity .

Q. What experimental protocols ensure stability of this compound under physiological conditions?

- Answer : Conduct accelerated stability studies in simulated gastric fluid (pH 1.2) and plasma at 37°C. Monitor degradation via HPLC-MS every 24 hours for 7 days. Include antioxidants (e.g., ascorbic acid) in buffer systems to mitigate oxidation. Report degradation products and their structural elucidation using tandem MS .

Advanced Research Questions

Q. How should researchers address contradictions in neurochemical data between in vitro and in vivo studies of this compound?

- Answer : Perform systematic reviews of existing literature to identify confounding variables (e.g., species-specific metabolism, blood-brain barrier permeability). Design crossover studies comparing plasma and cerebrospinal fluid (CSF) pharmacokinetics using microdialysis. Apply meta-analysis to quantify effect sizes across studies, highlighting methodological inconsistencies (e.g., dosing regimens, assay sensitivity) .

Q. What strategies optimize predictive modeling of this compound's hepatotoxic potential?

- Answer : Combine in vitro hepatocyte viability assays (MTT or LDH release) with metabolomic profiling (LC-MS/MS) to identify reactive intermediates (e.g., thioacetamide S-dioxide analogs). Use molecular docking simulations to predict covalent binding to hepatic proteins (e.g., cytochrome P450 isoforms). Validate findings in transgenic rodent models with humanized liver enzymes .

Q. How can stereochemical considerations impact the design of this compound derivatives?

- Answer : Chiral synthesis (e.g., asymmetric catalysis) is critical for isolating enantiomers. Test enantiomeric pairs in receptor-binding assays and in vivo toxicity models to identify structure-activity relationships (SAR). Use circular dichroism (CD) spectroscopy to confirm stereochemical purity and molecular dynamics simulations to explore conformational stability .

Q. What advanced techniques identify biomarkers for therapeutic monitoring of this compound?

- Answer : Employ multi-omics approaches:

- Proteomics : LC-MS/MS to detect plasma proteins altered by chronic exposure.

- Metabolomics : NMR-based profiling of CSF metabolites linked to oxidative stress (e.g., glutathione ratios).

- Epigenetics : Bisulfite sequencing to assess DNA methylation changes in peripheral blood mononuclear cells (PBMCs). Correlate findings with clinical scores (e.g., PANSS) .

Q. How do researchers design robust comparative efficacy studies between this compound and newer antipsychotics?

- Answer : Implement double-blind, randomized controlled trials (RCTs) with active comparators (e.g., clozapine). Use stratified randomization to control for disease severity (e.g., baseline Positive and Negative Syndrome Scale scores). Include pharmacokinetic-pharmacodynamic (PK-PD) modeling to adjust for inter-individual variability. Publish raw data in supplementary materials for reproducibility .

Key Methodological Considerations

- Data Reporting : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Provide raw chromatograms, spectral data, and statistical code in supplementary files .

- Contradiction Resolution : Use sensitivity analysis to weigh conflicting results. Pre-register hypotheses on platforms like Open Science Framework to reduce bias .

- Ethical Compliance : Include IRB approval details for animal/human studies and declare conflicts of interest per ICMJE guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.